3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
The compound “3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a phenyl ring (a six-membered carbon ring) with a fluorine atom and a methyl group attached. This phenyl ring is connected to an oxadiazole ring, which in turn is connected to an amine group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring is generally stable and resistant to hydrolysis. The amine group can participate in various reactions, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Photochemistry and Synthesis of Fluorinated Heterocycles
- Photochemistry of Fluorinated Heterocyclic Compounds : This study explored the photochemistry of fluorinated 1,2,4-oxadiazoles, emphasizing their applications in synthesizing target fluorinated structures (Pace et al., 2004).
- Synthesis of Fluorinated Heterocycles : Research on the photochemical synthesis of fluorinated 1,2,4-oxadiazoles provided insights into creating these compounds using photochemical methods (Buscemi et al., 2001).
Anticancer Properties
- Anticancer Evaluation of Benzothiazoles : Investigation into amino acid prodrugs of antitumor benzothiazoles, including fluorinated 1,2,4-oxadiazoles, highlighted their potential for clinical evaluation due to their selective antitumor properties (Bradshaw et al., 2002).
- Design and Synthesis of Anticancer Agents : The synthesis and evaluation of oxadiazole derivatives for anticancer activity against human cancer cell lines were also noted, demonstrating the potential of these compounds in cancer treatment (Yakantham et al., 2019).
Material Science and Other Applications
- Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : A study on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s showed their high thermal stability and potential use in various applications due to their physical properties (Hamciuc et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZSCJNAYMOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249572-43-7 |
Source
|
Record name | 3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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